molecular formula C8H8O B13788849 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene CAS No. 78619-10-0

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene

Cat. No.: B13788849
CAS No.: 78619-10-0
M. Wt: 120.15 g/mol
InChI Key: QLUXGAQOXHOFIO-UHFFFAOYSA-N
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Description

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene is a bicyclic compound with a unique structure that includes a vinyl group and an oxabicycloheptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene typically involves the reaction of cyclohexene oxide with vinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for 1-Vinyl-7-oxabicyclo(41This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Alkyl halides (R-X)

Major Products

Mechanism of Action

The mechanism of action of 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the oxabicycloheptane ring can participate in ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene is unique due to the presence of both a vinyl group and an oxabicycloheptane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science .

Properties

CAS No.

78619-10-0

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

1-ethenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C8H8O/c1-2-8-6-4-3-5-7(8)9-8/h2-7H,1H2

InChI Key

QLUXGAQOXHOFIO-UHFFFAOYSA-N

Canonical SMILES

C=CC12C=CC=CC1O2

Origin of Product

United States

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